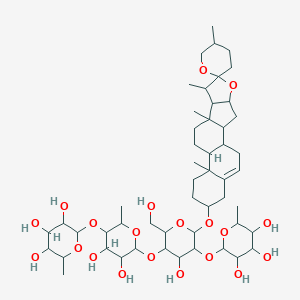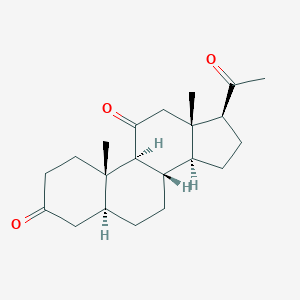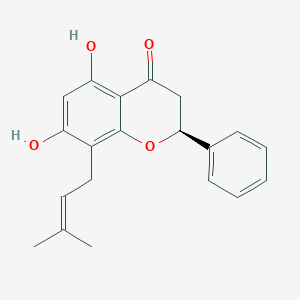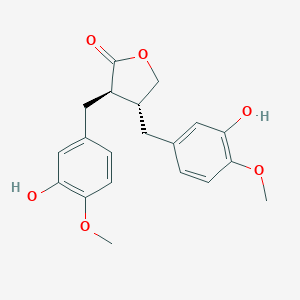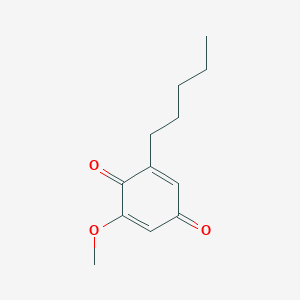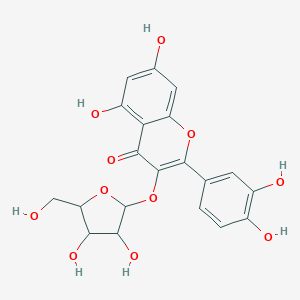
アビキュラリン
概要
説明
Avicularin is a bio-active flavonol glycoside isolated from various plants, including Polygonum aviculare, Rhododendron aureum, and Taxillus kaempferi . It is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties . The systematic IUPAC name for avicularin is 3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one .
科学的研究の応用
Avicularin has a wide range of scientific research applications:
作用機序
Avicularin exerts its effects through multiple molecular targets and pathways:
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Avicularin interacts with several enzymes and proteins in biochemical reactions. It inhibits the activities of NF-κB (p65), COX-2, and PPAR-γ . It also interacts with enzymes involved in glucose metabolism, such as hexokinase (HK), pyruvate kinase (PK), glucokinase (GK), glycogen phosphorylase (PYG), phosphoenolpyruvate carboxy kinase (PEPCK), and glucose-6-phosphate dehydrogenase (G6PD) .
Cellular Effects
Avicularin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It reduces hepatic inflammation, endoplasmic reticulum stress (ERS), and glucose metabolism disorder induced by lead . It also decreases the serum biochemical indicators of glucose metabolism .
Molecular Mechanism
At the molecular level, Avicularin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It decreases the protein expression levels of glucose-regulated protein 78 (GRP78), phosphorylated inositol requiring enzyme 1 (p-IRE1), phosphorylated RNA-dependent protein kinase-like ER kinase (p-PERK), and phosphorylated eukaryotic initiation factor 2α (p-eIF2α) .
Metabolic Pathways
Avicularin is involved in several metabolic pathways. It interacts with enzymes involved in glucose metabolism, such as hexokinase (HK), pyruvate kinase (PK), glucokinase (GK), glycogen phosphorylase (PYG), phosphoenolpyruvate carboxy kinase (PEPCK), and glucose-6-phosphate dehydrogenase (G6PD) .
準備方法
Synthetic Routes and Reaction Conditions
Avicularin can be synthesized through the glycosylation of quercetin with arabinose. The reaction typically involves the use of a glycosyl donor, such as arabinofuranosyl bromide, and a catalyst, such as silver carbonate, in an appropriate solvent like dichloromethane . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.
Industrial Production Methods
Industrial production of avicularin involves the extraction from plant sources. The process includes the following steps:
Plant Material Collection: Harvesting plants rich in avicularin, such as Polygonum aviculare.
Extraction: Using solvents like methanol or ethanol to extract avicularin from the plant material.
Purification: Employing techniques such as column chromatography to purify avicularin from the crude extract.
化学反応の分析
Types of Reactions
Avicularin undergoes various chemical reactions, including:
Oxidation: Avicularin can be oxidized to produce quercetin and other oxidation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while enzymatic hydrolysis involves glycosidases.
Major Products Formed
Oxidation: Quercetin and other oxidation products.
Hydrolysis: Quercetin and arabinose.
類似化合物との比較
Avicularin is similar to other flavonol glycosides, such as:
Quercitrin: Quercetin-3-O-rhamnoside, known for its anti-inflammatory and antioxidant properties.
Isoquercitrin: Quercetin-3-O-glucoside, studied for its potential anticancer and neuroprotective effects.
Uniqueness
Avicularin is unique due to its specific glycosylation with arabinose, which influences its solubility, bioavailability, and biological activity compared to other flavonol glycosides .
特性
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCDNTVZSILEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Avicularin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
572-30-5 | |
| Record name | Avicularin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | Avicularin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










